2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide hydrochloride
CAS No.: 1258639-44-9
Cat. No.: VC3380260
Molecular Formula: C15H16Cl2N2O2
Molecular Weight: 327.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1258639-44-9 |
|---|---|
| Molecular Formula | C15H16Cl2N2O2 |
| Molecular Weight | 327.2 g/mol |
| IUPAC Name | 2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide;hydrochloride |
| Standard InChI | InChI=1S/C15H15ClN2O2.ClH/c16-12-3-5-13(6-4-12)18-15(19)10-20-14-7-1-11(9-17)2-8-14;/h1-8H,9-10,17H2,(H,18,19);1H |
| Standard InChI Key | PYGFKHQJYKVZMZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CN)OCC(=O)NC2=CC=C(C=C2)Cl.Cl |
| Canonical SMILES | C1=CC(=CC=C1CN)OCC(=O)NC2=CC=C(C=C2)Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide hydrochloride is identified by the CAS registry number 1258639-44-9. The compound possesses a distinct molecular structure characterized by a phenoxy bridge connecting an aminomethyl moiety and a chlorophenyl acetamide group. The molecular formula is C15H16Cl2N2O2, with a molecular weight of 327.2 g/mol. This chemical entity belongs to the class of phenoxy acetamide derivatives, featuring both amine and amide functional groups with a chlorinated aromatic ring.
The chemical is precisely defined by its IUPAC name: 2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide;hydrochloride. The presence of both hydrophilic and hydrophobic regions within the molecular structure contributes to its physicochemical properties, potentially affecting its solubility profile and interactions with biological systems.
Structural Identifiers
The compound can be uniquely identified through various chemical notations as presented in Table 1:
| Identifier Type | Value |
|---|---|
| CAS Number | 1258639-44-9 |
| Molecular Formula | C15H16Cl2N2O2 |
| Molecular Weight | 327.2 g/mol |
| IUPAC Name | 2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide;hydrochloride |
| Standard InChI | InChI=1S/C15H15ClN2O2.ClH/c16-12-3-5-13(6-4-12)18-15(19)10-20-14-7-1-11(9-17)2-8-14;/h1-8H,9-10,17H2,(H,18,19);1H |
| Standard InChIKey | PYGFKHQJYKVZMZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CN)OCC(=O)NC2=CC=C(C=C2)Cl.Cl |
| Canonical SMILES | C1=CC(=CC=C1CN)OCC(=O)NC2=CC=C(C=C2)Cl.Cl |
| PubChem Compound | 50988707 |
Table 1: Chemical identifiers for 2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide hydrochloride
Structural Analysis and Chemical Properties
The compound 2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide hydrochloride contains several key functional groups that determine its chemical behavior. The molecule consists of a phenoxy core (C6H5O-) that serves as a central linking group. On one side, it connects to an aminomethyl group (-CH2NH2), and on the other side to an acetamide moiety (-CH2CONH-) that further attaches to a para-chlorophenyl group.
Functional Group Analysis
The structural features of this compound include:
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Phenoxy bridge: Provides aromaticity and serves as a spacer between functional groups
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Aminomethyl group: Contains a primary amine, potentially protonated as the hydrochloride salt
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Acetamide linkage: Forms a peptide-like bond that can participate in hydrogen bonding
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Para-chlorophenyl group: Contains a halogen substituent that affects electron distribution
These functional groups contribute to the compound's ability to engage in various intermolecular interactions, including hydrogen bonding, π-π stacking, and ionic interactions, particularly in the protonated state of the amine group in the hydrochloride form.
Analytical Characterization
Analytical characterization of 2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide hydrochloride is essential for confirming its identity and purity. Several spectroscopic and chromatographic techniques would be applicable for its analysis.
Spectroscopic Analysis
Spectroscopic techniques that would be valuable for characterizing this compound include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would reveal the characteristic signals of the aromatic protons, methylene groups, and amine/amide protons
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Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the amide (C=O stretch, N-H bend), amine (N-H stretch), and aromatic (C=C stretch) functionalities
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Mass Spectrometry: Would provide molecular weight confirmation and fragmentation pattern analysis
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) would be suitable for purity assessment, potentially coupled with mass spectrometry for definitive identification. Appropriate column selection (e.g., C18 reversed-phase) would allow for effective separation of the target compound from potential impurities.
Physicochemical Properties
The physicochemical properties of 2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide hydrochloride can be inferred from its structure, though specific experimental data is limited in the available literature.
Solubility Profile
As a hydrochloride salt containing both hydrophilic (amine, amide) and hydrophobic (aromatic rings) moieties, this compound likely exhibits:
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Good solubility in polar protic solvents (water, alcohols) due to the ionizable amine group in its salt form
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Moderate solubility in polar aprotic solvents (DMSO, DMF)
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Poor solubility in non-polar solvents (hexane, toluene)
The solubility characteristics would be important considerations for formulation and analytical method development.
| Supplier | Nationality | Contact Information |
|---|---|---|
| Toronto Research Chemicals Inc. | Canada | +1 (416) 665-9696 |
Table 2: Commercial supplier information for 2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide hydrochloride
Related Compounds and Structural Analogs
Understanding the structural relationships between 2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide hydrochloride and similar compounds provides context for its chemical classification and potential properties.
Structural Analogs
Several related compounds share structural similarities:
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2-(4-aminophenoxy)-N-(4-chlorophenyl)acetamide (CAS: 881607-14-3): Contains an amino group directly on the phenoxy ring rather than as a methylamine
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N-[4-amino-2-(4-chlorophenyl)phenyl]acetamide: Features a different arrangement of the functional groups
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2-(aminooxy)-N-[(4-chlorophenyl)methyl]acetamide: Contains an aminooxy group with a different connectivity pattern
These structural relationships highlight the diversity of phenoxy acetamide derivatives and suggest potential synthetic modifications that could be explored for structure-activity studies.
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